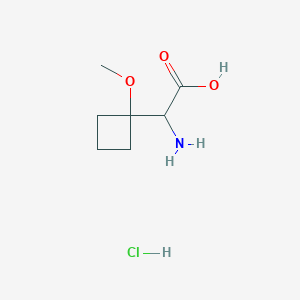
2-Amino-2-(1-methoxycyclobutyl)acetic acid hydrochloride
説明
2-Amino-2-(1-methoxycyclobutyl)acetic acid hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO3 and its molecular weight is 195.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Amino-2-(1-methoxycyclobutyl)acetic acid hydrochloride, a derivative of amino acids, has garnered attention for its potential biological activities. This compound is characterized by its unique cyclobutyl structure, which may influence its interactions with biological systems. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure includes an amino group, a methoxy group, and a cyclobutane ring, contributing to its distinct properties.
| Property | Value |
|---|---|
| Molecular Weight | 174.64 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in water |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems and modulate receptor activity. Research indicates that it may act as an agonist or antagonist at specific receptors, influencing various physiological processes.
Potential Mechanisms:
- Receptor Binding: The compound may bind to neurotransmitter receptors, affecting signaling pathways.
- Enzyme Modulation: It could inhibit or activate enzymes involved in metabolic pathways.
- Neurotransmitter Release: The compound may influence the release of neurotransmitters such as glutamate and GABA.
Biological Activity
Research has demonstrated several biological activities associated with this compound:
Neuroprotective Effects
Studies have indicated that this compound exhibits neuroprotective properties. It has been shown to reduce oxidative stress and apoptosis in neuronal cells, suggesting potential applications in neurodegenerative diseases.
Antidepressant-like Activity
In animal models, the compound has displayed antidepressant-like effects, potentially through modulation of serotonin and norepinephrine pathways. These findings warrant further investigation into its use as an antidepressant.
Anti-inflammatory Properties
Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This could have implications for treating inflammatory conditions.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Neuroprotection in Experimental Models:
- Study Design: Animal models of neurodegeneration were treated with varying doses of the compound.
- Findings: Significant reductions in markers of oxidative stress and neuronal death were observed, indicating neuroprotective effects.
-
Behavioral Studies:
- Study Design: Rodent models underwent behavioral tests to assess depression-like symptoms after treatment.
- Results: Treated animals showed reduced immobility in forced swim tests compared to controls, suggesting antidepressant-like effects.
-
Inflammatory Response Assessment:
- Study Design: In vitro studies on macrophages treated with the compound were conducted to evaluate cytokine production.
- Results: A marked decrease in TNF-alpha and IL-6 levels was noted, supporting the anti-inflammatory potential of the compound.
Discussion
The biological activity of this compound highlights its potential as a therapeutic agent. Its neuroprotective, antidepressant-like, and anti-inflammatory properties suggest diverse applications in medicine. However, further research is necessary to elucidate its mechanisms fully and assess its safety profile.
特性
IUPAC Name |
2-amino-2-(1-methoxycyclobutyl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-11-7(3-2-4-7)5(8)6(9)10;/h5H,2-4,8H2,1H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQYMPAEBXFVSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC1)C(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















